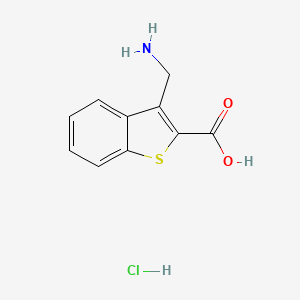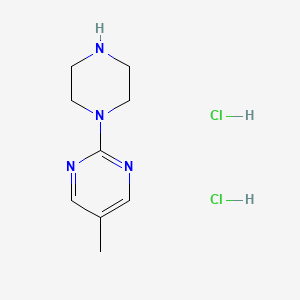![molecular formula C22H21FN6O4 B2816015 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1113103-49-3](/img/structure/B2816015.png)
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21FN6O4 and its molecular weight is 452.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Several studies have focused on synthesizing triazole derivatives and evaluating their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their potential antimicrobial effects. Their research suggests that specific triazole compounds exhibit good to moderate activities against various microorganisms, highlighting the class's potential in developing new antimicrobial agents Bektaş et al., 2007.
Synthesis Methodologies
Research by Moreno-Fuquen et al. (2019) presents an efficient approach for the regioselective synthesis of triazole derivatives through microwave-assisted Fries rearrangement. This study emphasizes the significance of innovative synthesis techniques in creating compounds with potential therapeutic applications Moreno-Fuquen et al., 2019.
Structural Characterization and Analysis
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and performed structural characterization of isostructural thiazole derivatives, providing insights into molecular conformations and intermolecular interactions. Such structural analyses are crucial for understanding the physical and chemical properties of triazole compounds, which can inform their practical applications Kariuki et al., 2021.
Exploration of Pharmacological Properties
Research into triazole compounds often extends into evaluating their pharmacological properties. For example, Pokhodylo et al. (2021) investigated the antimicrobial activities of 1H-1,2,3-triazole-4-carboxamides against various pathogens, demonstrating the potential of triazole derivatives as antimicrobial agents. Their findings contribute to the broader understanding of the pharmacological applications of triazole compounds Pokhodylo et al., 2021.
Mechanism of Action
Target of Action
The primary target of this compound is the P2X7 purinegic receptor . This receptor plays a crucial role in various physiological processes, including inflammation and pain perception.
Mode of Action
The compound acts as a highly potent, selective, competitive antagonist of the P2X7 receptor . It binds to the receptor and inhibits its function, thereby modulating the physiological processes controlled by this receptor.
Biochemical Analysis
Biochemical Properties
It is known that the compound is a heterocyclic aromatic amine . Heterocyclic aromatic amines, such as this compound, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structural features of the compound, including the presence of the 1,2,3-triazole ring and the 1,3-oxazol ring .
Cellular Effects
It has been suggested that the compound may have potential effects on various types of cells and cellular processes . For instance, it might influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is plausible that the compound’s effects could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide at different dosages in animal models are not well studied. It has been suggested that the compound may have potential effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
properties
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4/c1-12-16(26-22(33-12)13-7-6-10-17(31-2)19(13)32-3)11-29-20(24)18(27-28-29)21(30)25-15-9-5-4-8-14(15)23/h4-10H,11,24H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBNQJGUZOMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2815935.png)






![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2815946.png)




![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)